4-Methoxyestrone-13C6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C19H24O3 |

|---|---|

分子量 |

306.35 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i1+1,6+1,8+1,15+1,17+1,19+1 |

InChI 键 |

PUEXVLNGOBYUEW-FXKMKVETSA-N |

手性 SMILES |

COC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |

规范 SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyestrone-13C6: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic pathway for 4-Methoxyestrone-13C6, an isotopically labeled version of the endogenous estrogen metabolite 4-Methoxyestrone. This document is intended for researchers in pharmacology, drug metabolism, and related fields who require a stable, heavy-atom labeled internal standard for quantitative bioanalytical studies.

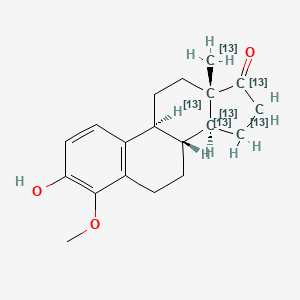

Chemical Structure

This compound is an isotopically labeled steroid hormone derivative. The core structure is that of estrone (B1671321), a naturally occurring estrogen, which is a C18 steroid characterized by an aromatic A-ring and a ketone group at C-17. In 4-Methoxyestrone, a methoxy (B1213986) group (-OCH3) is substituted at the C-4 position of the aromatic A-ring, and a hydroxyl group (-OH) is present at the C-3 position.

The "-13C6" designation indicates that six of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13 (¹³C). While the exact positions of these labels can vary depending on the synthetic route, a common and synthetically accessible approach involves labeling the A-ring of the steroid.

Key Structural Features:

-

Steroid Core: A four-ring (A, B, C, D) gonane (B1236691) skeleton.

-

Aromatic A-Ring: The presence of a phenolic A-ring is characteristic of estrogens.

-

C-3 Hydroxyl Group: A hydroxyl group at the third carbon position.

-

C-4 Methoxy Group: A methoxy group at the fourth carbon position.

-

C-17 Ketone: A ketone functional group at the seventeenth carbon position.

-

Isotopic Labels: Six carbon-13 atoms, typically incorporated into the A-ring for synthetic convenience and analytical utility.

Molecular Formula: C₁₃H₂₄O₃ (unlabeled: C₁₉H₂₄O₃)

IUPAC Name: (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (for the unlabeled compound). The IUPAC name for the ¹³C₆ labeled compound would specify the positions of the carbon-13 atoms.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of a ¹³C-labeled estrone core, followed by functional group manipulations to introduce the 4-methoxy group. A plausible synthetic strategy is outlined below, drawing from established methods for steroid synthesis and isotopic labeling.[1]

Synthesis of Estrone-13C6

The introduction of the six carbon-13 labels is most strategically achieved during the construction of the A-ring. This can be accomplished through a total synthesis approach. One such approach, analogous to methods used for other labeled steroids, involves the use of a ¹³C-labeled synthon to build the A-ring.[2][3]

Experimental Protocol: Total Synthesis of Estrone-13C6 (Conceptual)

-

Preparation of a ¹³C₆-labeled A-ring precursor: A key starting material would be a benzene (B151609) derivative containing six carbon-13 atoms. For example, starting from commercially available [¹³C₆]-benzene, one could synthesize a suitable building block for steroid annulation reactions.

-

Annulation Reactions: The ¹³C₆-labeled A-ring precursor would then be subjected to a series of reactions to build the B, C, and D rings of the steroid nucleus. The Torgov synthesis is a well-established method for the construction of the steroid skeleton and could be adapted for this purpose.[4] This typically involves the reaction of a vinyl carbinol with a cyclic diketone to form the B and C rings, followed by cyclization to form the D ring.

-

Functional Group Manipulation: Following the construction of the tetracyclic core, further functional group modifications would be necessary to arrive at the estrone structure, specifically ensuring the presence of the C-17 ketone.

Conversion of Estrone-13C6 to this compound

Once Estrone-13C6 is obtained, the next steps involve the introduction of a hydroxyl group at the C-4 position, followed by methylation.

Step 1: 4-Hydroxylation of Estrone-13C6

The introduction of a hydroxyl group at the C-4 position of the aromatic A-ring can be achieved through electrophilic aromatic substitution, such as nitration followed by reduction and diazotization, or through direct oxidation. A common laboratory method involves the use of a suitable oxidizing agent. The enzyme Cytochrome P450 1B1 (CYP1B1) is known to catalyze the 4-hydroxylation of estrone in vivo.[5][6]

Experimental Protocol: 4-Hydroxylation of Estrone-13C6 (Conceptual)

-

Protection of the C-17 ketone: To prevent unwanted side reactions, the C-17 ketone of Estrone-13C6 is first protected, for example, as a ketal.

-

Hydroxylation: The protected Estrone-13C6 is then treated with an appropriate hydroxylating agent. A variety of reagents and conditions have been reported for the hydroxylation of aromatic rings.

-

Deprotection: The protecting group at C-17 is then removed to yield 4-Hydroxyestrone-13C6.

Step 2: Selective Methylation of the 4-Hydroxy Group

The final step is the selective methylation of the 4-hydroxy group to yield this compound. This requires a regioselective methylation that favors the 4-OH over the 3-OH group. A method for the selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen has been described, which involves the introduction of an oxygen atom at the C-6 position to direct the methylation.[7]

Experimental Protocol: Methylation of 4-Hydroxyestrone-13C6

-

Reaction Setup: 4-Hydroxyestrone-13C6 is dissolved in a suitable aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF).

-

Addition of Base: A mild base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the phenolic hydroxyl groups.[8]

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. To maintain the isotopic purity of the final product if desired for the methoxy group as well, [¹³C]-methyl iodide could be used.[9]

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the reaction, extracting the product into an organic solvent, and washing to remove impurities. The crude product is then purified using a suitable technique such as column chromatography or recrystallization to yield pure this compound.[10][11]

Quantitative Data

Due to the specialized nature of isotopically labeled standards, detailed quantitative data for the synthesis of this compound is not widely available in the public domain. However, based on analogous syntheses of other labeled steroids, the following are expected parameters that would be determined and reported.

| Parameter | Expected Value/Method |

| Overall Yield | 1-5% (from starting ¹³C₆-precursor) |

| Purity | >98% (determined by HPLC and/or GC-MS) |

| Isotopic Enrichment | >99% ¹³C at each labeled position |

| Mass Spectrometry | ESI-MS or GC-MS would confirm the molecular weight and fragmentation pattern. The molecular ion peak would be shifted by +6 Da compared to the unlabeled compound. |

| NMR Spectroscopy | ¹H and ¹³C NMR would be used to confirm the structure and the positions of the ¹³C labels. The ¹³C NMR spectrum would show enhanced signals for the labeled carbon atoms.[12][13][14][15] |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. However, the resulting labeled compound is a valuable tool for studying estrogen metabolism pathways in biological systems. 4-Methoxyestrone is a metabolite of estrone, formed via hydroxylation and subsequent methylation.[16][17]

Below is a conceptual workflow for the chemical synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor for experienced synthetic organic chemists. The key steps involve the construction of a ¹³C₆-labeled estrone core, followed by regioselective hydroxylation and methylation. The resulting isotopically labeled standard is an invaluable tool for researchers studying estrogen metabolism, pharmacokinetics, and the role of estrogen metabolites in health and disease. The detailed characterization of the final product, including purity and isotopic enrichment, is critical for its application in quantitative analytical methods.

References

- 1. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [1,2,3,4-13C] testosterone and [1,2,3,4-13C] estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of [1,2,3,4-13C] cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. Estrogen receptor purification by affinity chromatography using an orange triazine dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BODIPY-Labeled Estrogens for Fluorescence Analysis of Environmental Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estrone(53-16-7) 13C NMR [m.chemicalbook.com]

- 13. uregina.ca [uregina.ca]

- 14. Proton and carbon-13 nuclear magnetic resonance spectroscopy of diastereoisomeric 3- and 17 beta-tetrahydropyranyl ether derivatives of estrone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Endogenous estrogen metabolites as oxidative stress mediators and endometrial cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The O-methylation of 4-hydroxyestradiol is inhibited by 2-hydroxyestradiol: implications for estrogen-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxyestrone-13C6: A Technical Guide for Researchers

An In-depth Technical Guide on the Isotope-Labeled Estrogen Metabolite for Use in Advanced Research Applications.

This technical guide provides comprehensive information on 4-Methoxyestrone-13C6, an isotopically labeled form of the endogenous estrogen metabolite, 4-Methoxyestrone (B195173). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based assays.

Core Compound Data

This compound is a critical tool for accurately quantifying its unlabeled counterpart in biological matrices. The stable isotope label provides a distinct mass shift, allowing it to be distinguished from the endogenous analyte while sharing near-identical chemical and physical properties, ensuring reliable analytical performance.

| Parameter | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula (Unlabeled) | C₁₉H₂₄O₃ | [1][2][3] |

| Molecular Formula (Labeled) | ¹³C₆C₁₃H₂₄O₃ | - |

| CAS Number (Unlabeled) | 58562-33-7 | [1][2][4] |

| CAS Number (Labeled) | Not assigned | - |

| Molecular Weight (Unlabeled) | 300.39 g/mol | [1][3][5] |

| Molecular Weight (Labeled) | Approx. 306.43 g/mol | Calculated |

Note: The molecular weight of the labeled compound is calculated based on the substitution of six ¹²C atoms with ¹³C atoms.

Role in Estrogen Metabolism

4-Methoxyestrone is a naturally occurring, methoxylated catechol estrogen.[4] It is a metabolite of estrone, formed via the intermediate 4-hydroxyestrone (B23518) in a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[6] This metabolic pathway is a key part of Phase II estrogen detoxification. The methylation of 4-hydroxyestrone to the less reactive 4-methoxyestrone is considered a crucial step in mitigating the potential DNA-damaging effects of catechol estrogens.[6] The balance between the different estrogen metabolic pathways is an area of active research, particularly in relation to hormone-dependent cancers.[7]

The following diagram illustrates the metabolic pathway from Estrone to 4-Methoxyestrone.

Experimental Protocols

This compound is primarily used as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous 4-Methoxyestrone in biological samples such as urine and serum.[8][9]

General Workflow for Quantification of 4-Methoxyestrone in Human Urine

The following is a representative workflow for the analysis of urinary estrogen metabolites.

Detailed Methodological Steps

-

Sample Collection and Preparation :

-

Collect first morning void or 24-hour urine samples.

-

To a 0.5 mL aliquot of urine, add an antioxidant such as ascorbic acid.

-

Spike the sample with a known concentration of this compound solution to serve as the internal standard.

-

-

Enzymatic Hydrolysis :

-

To measure total (conjugated and unconjugated) 4-Methoxyestrone, enzymatic deconjugation is required.

-

Add a solution of β-glucuronidase and arylsulfatase in a suitable buffer (e.g., sodium acetate, pH 5.0).

-

Incubate the mixture, for instance, at 37°C overnight, to hydrolyze the glucuronide and sulfate (B86663) conjugates.[9]

-

-

Extraction :

-

Following hydrolysis, the estrogen metabolites can be extracted from the urine matrix using either liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 cartridge. SPE is often preferred for its cleanliness and efficiency.

-

-

Derivatization :

-

To enhance ionization efficiency and improve the sensitivity of the assay, especially when using electrospray ionization (ESI), derivatization of the estrogens is often performed.

-

A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of the estrogens. The reaction is typically carried out in a basic buffer (e.g., sodium bicarbonate, pH 9.0) at an elevated temperature (e.g., 60°C) for a short period.[8][10]

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography : Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of methanol (B129727) and water, often with a small amount of formic acid to improve peak shape.[8]

-

Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer operating in positive ion ESI mode. The analysis is carried out in Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the native analyte and the 13C-labeled internal standard. This provides high selectivity and sensitivity.

-

-

Quantification :

-

A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the 13C-labeled internal standard against the concentration of the analyte in prepared standards.

-

The concentration of 4-Methoxyestrone in the unknown samples is then determined from this calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample recovery during preparation and for matrix effects during ionization.[8]

-

This technical guide provides a foundational understanding of this compound and its application in research. For specific applications, optimization and validation of the analytical method are essential.

References

- 1. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Estrogens and Their Metabolism - Women's Healthcare [npwomenshealthcare.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

4-Methoxyestrone-13C6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 4-Methoxyestrone-13C6, an isotopically labeled internal standard crucial for quantitative bioanalytical studies of estrogen metabolism. Due to the limited public availability of a specific Certificate of Analysis for a designated lot of this compound, this document synthesizes representative data from commercially available, closely related isotopically labeled analogs and general analytical methodologies for estrogens.

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of 4-Methoxyestrone (B195173) and its isotopically labeled variants. This data is aggregated from various suppliers of analytical standards.

Table 1: General Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one | |

| Synonyms | 4-MeOE1, 4-methoxy E1 | [1] |

| Molecular Formula (unlabeled) | C₁₉H₂₄O₃ | [1] |

| Molecular Weight (unlabeled) | 300.4 g/mol | [1] |

| Molecular Formula (13C, d3 labeled) | ¹³CC₁₈²H₃H₂₁O₃ | [2] |

| Molecular Weight (13C, d3 labeled) | 304.40 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Storage Temperature | -20°C | [1] |

Table 2: Representative Analytical Specifications

| Analysis | Specification | Source |

| Purity by HPLC | ≥95% - ≥98% | [3] |

| Isotopic Purity | Typically ≥98 atom % for labeled positions | [2] |

| Identity Confirmation | Conforms to structure by ¹H-NMR and Mass Spectrometry | [3] |

Experimental Protocols

The following sections detail the typical experimental methodologies used for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of the this compound standard.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 5 µm particle size, 125 x 4 mm)

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid or phosphoric acid to improve peak shape. A typical starting condition could be a 65:35 (v/v) mixture of water and acetonitrile.[4]

Procedure:

-

Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent such as methanol (B129727) or acetonitrile to a known concentration (e.g., 0.3-1.0 mg/mL).[4]

-

Injection: A small volume (e.g., 5 µL) of the sample solution is injected onto the HPLC column.[4]

-

Chromatography: The mobile phase is pumped through the column at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 40°C).[4]

-

Detection: The detector monitors the absorbance at a specific wavelength (e.g., 310 nm) as the compounds elute from the column.[4]

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks, excluding solvent peaks.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure and identity of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, are compared to the expected structure of 4-Methoxyestrone. The presence of signals corresponding to the ¹³C-labeled positions confirms the isotopic labeling. The overall spectrum should be consistent with the structural formula.[3]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

Instrumentation:

-

Mass spectrometer, often coupled with a chromatographic inlet (LC-MS or GC-MS).

-

Electrospray ionization (ESI) is a common technique for LC-MS analysis of estrogens.

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC or GC.

-

Ionization: The molecules are ionized (e.g., by ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The observed molecular ion peak should correspond to the calculated molecular weight of this compound. For example, the protonated molecule [M+H]⁺ would be expected.[3] The distribution of isotopic peaks is analyzed to determine the level of ¹³C enrichment.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control and certification of a this compound reference standard.

Caption: Quality Control Workflow for this compound.

Metabolic Pathway of 4-Methoxyestrone

This diagram illustrates the metabolic formation of 4-methoxyestrone from its parent compound, estrone.

Caption: Metabolic formation of 4-Methoxyestrone.

References

A Technical Guide to 4-Methoxyestrone-13C6 for Researchers

This technical guide provides an in-depth overview of 4-Methoxyestrone-13C6, a critical isotopically labeled metabolite of estrone, for researchers, scientists, and professionals in drug development. This document outlines its suppliers, the metabolic pathways it is involved in, and general experimental methodologies for its use.

Introduction to 4-Methoxyestrone

4-Methoxyestrone (4-MeOE1) is an endogenous, naturally occurring methoxylated catechol estrogen. It is a metabolite of the primary estrogen, estrone, formed via the intermediate 4-hydroxyestrone.[1] This conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2] The methylation of catechol estrogens is a crucial step in estrogen metabolism and is believed to be a detoxification pathway, as it converts more reactive catechol estrogens into more stable methoxy (B1213986) derivatives.[3] The study of 4-Methoxyestrone and its isotopically labeled forms, such as this compound, is vital for understanding estrogen metabolism and its role in various physiological and pathological processes, including hormone-dependent cancers.

This compound Supplier Information

Sourcing high-purity this compound is essential for accurate and reproducible research. Several chemical suppliers specialize in isotopically labeled compounds for research purposes. While direct pricing is often available only upon request, the following table summarizes potential suppliers and available product details.

Table 1: Suppliers of this compound and Related Isotopically Labeled Analogs

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Pack Size | Pricing |

| Alfa Chemistry | DL-4-Methoxyestrone (13,14,15,16,17,18-¹³C₆, 99%) | Not specified | 98% Chemical Purity, 99% Isotopic | Not specified | Inquire for pricing |

| Eurisotop (Cambridge Isotope Laboratories) | DL-4-METHOXYESTRONE (13,14,15,16,17,18-13C6, 99%) | CLM-8017-0.1MG | 98% Chemical Purity, 99% Isotopic | 0.1 mg | Inquire for pricing[4] |

| MedChemExpress (MCE) | This compound | HY-128790S1 | Not specified | 1 mg; 5 mg | Inquire for pricing[5] |

| Isotope Science (Alfa Chemistry) | This compound | ACMA00063307 | Not specified | Not specified | Inquire for pricing[6] |

| LGC Standards | 4-Methoxy Estrone-13C,d3 | TRC-M226137 | Not specified | 1 mg; 10 mg | Login for pricing[7] |

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for a quote.

Signaling and Metabolic Pathways

4-Methoxyestrone is a key metabolite in the estrogen metabolism pathway. The primary enzyme responsible for its formation is Catechol-O-methyltransferase (COMT), which methylates 4-hydroxyestrone.[8] This pathway is significant as it is considered a detoxification route, preventing the buildup of potentially genotoxic catechol estrogens.[3]

Experimental Methodologies

The analysis of 4-Methoxyestrone and its labeled internal standard, this compound, is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the quantification of estrogen metabolites in biological matrices.

General Experimental Workflow for In Vitro Studies

A common application for 4-Methoxyestrone is in cell-based assays to study estrogen metabolism and its effects on cellular processes. The following diagram illustrates a general workflow for such an experiment.

Detailed Methodological Considerations

-

Cell Culture and Treatment: A study investigating the role of COMT in estrogen metabolism used MCF-7 breast cancer cells. The cells were pretreated with dioxin to increase the metabolism of estradiol to catechol estrogens. Subsequently, the cells were treated with estradiol with or without a COMT-specific inhibitor.[9]

-

Sample Preparation:

-

Extraction: Estrogen metabolites are typically extracted from the culture medium or cell lysates. A common technique is liquid-liquid extraction using a solvent such as methyl tert-butyl ether (MTBE).[10]

-

Internal Standard: For accurate quantification by LC-MS/MS, a stable isotope-labeled internal standard, such as this compound, is added to the samples before extraction.

-

Derivatization: While not always necessary, derivatization can be employed to improve the chromatographic and mass spectrometric properties of the analytes.[11]

-

-

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase liquid chromatography is used to separate 4-Methoxyestrone from other estrogen metabolites and matrix components. A C18 column is commonly used with a mobile phase gradient of methanol (B129727) and water containing a small amount of formic acid.[11][12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity for detecting and quantifying the parent and product ions of 4-Methoxyestrone and its 13C6-labeled internal standard.[13]

-

Conclusion

This compound is an indispensable tool for researchers studying estrogen metabolism and its implications in health and disease. Its use as an internal standard in LC-MS/MS assays allows for precise and accurate quantification of 4-Methoxyestrone in various biological samples. Understanding the metabolic pathway involving COMT and employing robust experimental protocols are crucial for advancing our knowledge in this field. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

References

- 1. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]

- 4. DL-4-METHOXYESTRONE | Eurisotop [eurisotop.com]

- 5. chembk.com [chembk.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. 4-Methoxy Estrone-13C,d3 | LGC Standards [lgcstandards.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The effects of catechol-O-methyltransferase inhibition on estrogen metabolite and oxidative DNA damage levels in estradiol-treated MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 4-Methoxyestrone Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyestrone (B195173) (4-MeOE1) is a significant endogenous metabolite of estrone (B1671321), formed through a critical detoxification pathway. Understanding its metabolism is crucial for research into hormone-dependent cancers, endocrine disorders, and the development of related therapeutic interventions. This technical guide provides a comprehensive overview of the 4-methoxyestrone metabolic pathway, including the enzymes involved, quantitative data on metabolite levels, detailed experimental protocols for its analysis, and visualizations of the key processes. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and application in their respective fields.

Introduction

Estrogen metabolism is a complex network of biochemical reactions that produce a variety of metabolites with diverse biological activities. The hydroxylation of parent estrogens, estrone (E1) and estradiol (B170435) (E2), at the C2, C4, and C16 positions by cytochrome P450 (CYP) enzymes represents a major branch point in this network. The C4-hydroxylation pathway, leading to the formation of 4-hydroxyestrone (B23518) (4-OHE1), is of particular interest due to the potential of 4-OHE1 to be oxidized into reactive quinones that can cause DNA damage and contribute to carcinogenesis.

4-Methoxyestrone is formed via the methylation of 4-hydroxyestrone, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1][2] This process is considered a crucial detoxification step, as it converts the potentially harmful 4-hydroxyestrone into a more stable and less reactive compound.[1][2] The ratio of 4-methoxyestrone to 4-hydroxyestrone is often utilized as a biomarker to assess methylation efficiency and potential cancer risk.[3] This guide will delve into the core aspects of the 4-methoxyestrone metabolic pathway, providing the technical details necessary for its study.

The 4-Methoxyestrone Metabolic Pathway

The metabolic pathway leading to and from 4-methoxyestrone involves a series of enzymatic conversions, primarily taking place in the liver and other steroid-metabolizing tissues like adipose tissue.[1][2]

Formation of 4-Hydroxyestrone (Precursor)

The precursor to 4-methoxyestrone, 4-hydroxyestrone, is generated from estrone through a hydroxylation reaction.

-

Enzyme: Cytochrome P450 1B1 (CYP1B1) is the primary enzyme responsible for the 4-hydroxylation of estrone.[2]

-

Reaction: Estrone + O₂ + NADPH + H⁺ → 4-Hydroxyestrone + H₂O + NADP⁺

Formation of 4-Methoxyestrone

4-methoxyestrone is synthesized from 4-hydroxyestrone via methylation.

-

Enzyme: Catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 4-hydroxyestrone.[1][2]

-

Reaction: 4-Hydroxyestrone + S-Adenosyl-L-methionine → 4-Methoxyestrone + S-Adenosyl-L-homocysteine

Further Metabolism of 4-Methoxyestrone

4-Methoxyestrone can undergo further metabolism, including demethylation back to its catechol precursor.

-

Enzyme: Cytochrome P450 1B1 (CYP1B1) can also catalyze the O-demethylation of 4-methoxyestradiol (B23171) (4-MeOE2), the estradiol counterpart of 4-MeOE1, to 4-hydroxyestradiol (B23129) (4-OHE2).[4][5] It is plausible that a similar reaction occurs for 4-methoxyestrone.

-

Reaction (inferred for estrone metabolite): 4-Methoxyestrone + O₂ + NADPH + H⁺ → 4-Hydroxyestrone + Formaldehyde + H₂O + NADP⁺

Diagram of the Core Metabolic Pathway

Caption: Core metabolic pathway of 4-methoxyestrone formation and subsequent reactions.

Quantitative Data

The quantification of 4-methoxyestrone and its related metabolites is essential for assessing estrogen metabolism and its clinical relevance.

Enzyme Kinetics

Kinetic parameters for the key enzymes in the 4-methoxyestrone pathway have been reported, primarily from studies using recombinant human enzymes.

Table 1: Kinetic Parameters for COMT-mediated Methylation of Catechol Estrogens

| Substrate | Enzyme Form | Km (µM) | kcat (min⁻¹) | Reference |

|---|---|---|---|---|

| 4-Hydroxyestradiol (4-OHE2) | Wild-type (Val108) | N/A (Sigmoidal) | N/A | [6] |

| 4-Hydroxyestrone (4-OHE1) | Wild-type (Val108) | N/A (Sigmoidal) | N/A |[6] |

Note: The methylation of 4-hydroxyestrogens by COMT exhibits sigmoidal saturation kinetics, indicating cooperative binding, which precludes the calculation of a simple Michaelis-Menten constant (Km). The catalytic activity for 4-hydroxyestrogens is significantly higher than for 2-hydroxyestrogens.

Table 2: Kinetic Parameters for CYP1B1-mediated Demethylation of Methoxyestrogens

| Substrate | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |

|---|

| 4-Methoxyestradiol (4-MeOE2) | 16 ± 2 | 0.41 ± 0.02 | 0.026 |[4] |

Concentrations in Biological Fluids

The levels of 4-methoxyestrone and its precursor, 4-hydroxyestrone, can be measured in urine and serum, with concentrations varying based on factors such as menopausal status and hormone use.

Table 3: Typical Urinary Concentrations of 4-Methoxyestrone and 4-Hydroxyestrone

| Analyte | Population | Concentration Range (ng/mg creatinine) | Reference |

|---|---|---|---|

| 4-Methoxyestrone | Pre-menopausal Women | 0.05 - 0.28 | [7] |

| 4-Methoxyestrone | Post-menopausal Women with Breast Cancer | ~0.115 (optimal cutoff) | [8] |

| 4-Hydroxyestrone | Cycling Women (Luteal Phase) | 0 - 1.8 | [9] |

| 4-Hydroxyestrone | Post-menopausal Women (no HRT) | 0 - 0.3 |[9] |

Table 4: Reported Serum Concentrations of 4-Methoxyestrone and 4-Hydroxyestrone

| Analyte | Population | Concentration Range (pg/mL) | Reference |

|---|---|---|---|

| 4-Methoxyestrone | Post-menopausal Women | Not consistently detected | [10] |

| 4-Hydroxyestrone | Post-menopausal Women | Not consistently detected |[10] |

Note: Serum concentrations of many estrogen metabolites, including 4-methoxyestrone and 4-hydroxyestrone, are often very low and can be challenging to detect without highly sensitive methods.

Experimental Protocols

Accurate measurement of 4-methoxyestrone requires robust and validated analytical methods. The following sections provide detailed protocols for key experiments.

In Vitro COMT Enzyme Assay

This protocol is adapted from Dawling et al. (2001) for assessing the methylation of catechol estrogens by recombinant COMT.[6]

Materials:

-

Purified recombinant human COMT

-

1 M Potassium Phosphate (B84403) buffer (pH 7.4)

-

500 mM MgCl₂

-

1 M β-mercaptoethanol

-

S-adenosyl-L-methionine (SAM)

-

Catechol estrogen substrate (e.g., 4-hydroxyestrone) in a suitable solvent

-

Dichloromethane (B109758) (CH₂Cl₂)

-

GC-MS or LC-MS/MS system

Procedure:

-

Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 5 mM MgCl₂, and 10 mM β-mercaptoethanol.

-

Reconstitute the purified recombinant COMT in the reaction buffer.

-

Prepare a SAM solution in the reaction buffer to a final concentration of 200 µM.

-

Prepare stock solutions of the catechol estrogen substrate at various concentrations.

-

In a reaction tube, combine the reconstituted COMT (e.g., 300 pmol) and the SAM solution.

-

Initiate the reaction by adding the catechol estrogen substrate to achieve the desired final concentrations (e.g., ranging from 2 to 100 µM).

-

For blank reactions, omit SAM from the mixture.

-

Incubate the reactions at 37°C for 10 minutes with gentle shaking.

-

Terminate the reaction by adding 2 mL of dichloromethane to extract the metabolites.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis by GC-MS or LC-MS/MS to quantify the formation of 4-methoxyestrone.

Analysis of Urinary 4-Methoxyestrone by LC-MS/MS

This protocol is a generalized procedure based on methodologies described by Xu et al. (2007) and other similar studies for the quantification of estrogen metabolites in urine.[4]

4.2.1. Sample Preparation

-

Collection and Storage: Collect 24-hour or first-morning void urine samples. To prevent oxidation of catechol estrogens, add an antioxidant like ascorbic acid (to a final concentration of ~1 mg/mL). Store samples at -80°C until analysis.

-

Internal Standard Spiking: Thaw urine samples at room temperature. To a 0.5 mL aliquot of urine, add a solution containing stable isotope-labeled internal standards for the analytes of interest.

-

Enzymatic Hydrolysis:

-

Add 0.5 mL of 0.15 M sodium acetate (B1210297) buffer (pH 4.6) containing ascorbic acid.

-

Add β-glucuronidase/sulfatase from Helix pomatia.

-

Incubate at 37°C for 16-20 hours to deconjugate the estrogen metabolites.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 8 mL of dichloromethane to the hydrolyzed sample.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the organic (lower) layer to a clean glass tube.

-

Evaporate the solvent to dryness at 60°C under a stream of nitrogen.

-

-

Derivatization (Optional but recommended for improved sensitivity):

-

Re-dissolve the dried residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Incubate at 60°C for 5 minutes.

-

4.2.2. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size).

-

Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analysis: Inject a portion of the final sample extract and monitor the specific precursor-to-product ion transitions for 4-methoxyestrone and its internal standard in multiple reaction monitoring (MRM) mode.

Diagram of the Experimental Workflow for Urinary Analysis

Caption: A typical experimental workflow for the quantification of 4-methoxyestrone in urine samples.

Signaling Pathways and Biological Activity

The primary biological significance of 4-methoxyestrone lies in its role as a detoxified metabolite of 4-hydroxyestrone.

-

Reduced Genotoxicity: The methylation of the 4-hydroxyl group prevents the oxidation of 4-hydroxyestrone to its reactive quinone form, thereby reducing its potential to cause DNA damage.[1][2]

-

Estrogenic Activity: 4-Methoxyestrone exhibits very low binding affinity for both estrogen receptor α (ERα) and ERβ, suggesting it has minimal direct estrogenic activity.[1] One study reported that at concentrations up to 1000 nM, 4-methoxyestrone did not show appreciable binding to either ER subtype.[1]

-

Other Biological Activities: While primarily considered an inactive metabolite, some studies suggest that methoxyestrogens may have other biological effects. For instance, 4-methoxyestrone has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro at concentrations of 10 and 100 nM. Methoxyestrogens can also act as feedback inhibitors of CYP1A1 and CYP1B1, potentially reducing the overall oxidative metabolism of estrogens.[4][5]

Diagram of Biological Significance

Caption: The formation of 4-methoxyestrone as a key detoxification pathway.

Conclusion

The metabolic pathway of 4-methoxyestrone is a critical component of estrogen detoxification. Its formation from the potentially carcinogenic 4-hydroxyestrone by COMT represents a key protective mechanism. The ratio of 4-methoxyestrone to 4-hydroxyestrone serves as a valuable biomarker for assessing methylation capacity and may have implications for hormone-related cancer risk. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 4-methoxyestrone and related metabolites, facilitating further studies into the role of estrogen metabolism in health and disease. Future research should aim to further elucidate the potential biological activities of 4-methoxyestrone beyond its role as an inactive metabolite and to establish more comprehensive reference ranges for its concentrations in various populations.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Methoxyestrogens exert feedback inhibition on cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 9. Human CYP1B1 is regulated by estradiol via estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

The Role of Catechol-O-Methyltransferase in the Formation of 4-Methoxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of estrogens.[1][2][3] It plays a pivotal role in the detoxification of catechol estrogens, which are reactive metabolites of parent estrogens, estrone (B1671321) (E1) and estradiol (B170435) (E2).[4][5] This guide provides an in-depth examination of the function of COMT in the formation of 4-methoxyestrone (B195173) (4-MeOE1), a key step in the safe elimination of estrogens.[1][6] The conversion of the potentially carcinogenic 4-hydroxyestrone (B23518) (4-OHE1) to the more inert 4-MeOE1 is a crucial detoxification process, and understanding the kinetics and regulation of this reaction is of significant interest in the fields of endocrinology, oncology, and pharmacology.[2][6]

Estrogen Metabolism and the Formation of 4-Methoxyestrone

Estrogen metabolism is a multi-step process primarily occurring in the liver.[6] The initial phase involves the hydroxylation of estrone and estradiol by cytochrome P450 (CYP) enzymes to form catechol estrogens, namely 2-hydroxyestrogens and 4-hydroxyestrogens.[4][7] While 2-hydroxyestrogens are generally considered benign, 4-hydroxyestrogens have been implicated in carcinogenesis due to their ability to be oxidized to semiquinones and quinones, which can form DNA adducts and generate reactive oxygen species.[2][6]

COMT catalyzes the methylation of these catechol estrogens, a critical step in their inactivation and subsequent excretion.[1][4][8] Specifically, COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen.[2] In the case of 4-hydroxyestrone, COMT-mediated methylation occurs exclusively at the 4-hydroxyl group, leading to the formation of 4-methoxyestrone.[4][9] This methylation prevents the oxidation of 4-hydroxyestrone to its reactive quinone form, thereby mitigating its genotoxic potential.[6][8]

The following diagram illustrates the pivotal position of COMT in the estrogen metabolism pathway.

References

- 1. metagenics.co.uk [metagenics.co.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. swintegrativemedicine.com [swintegrativemedicine.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methoxyestrone | Rupa Health [rupahealth.com]

- 7. mdpi.com [mdpi.com]

- 8. COMT OESTROGEN | DNAlysis [dnalife.academy]

- 9. Catechol-O-methyltransferase (COMT)-mediated metabolism of catechol estrogens: comparison of wild-type and variant COMT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 4-Methoxyestrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyestrone (4-MeO-E1) is an endogenous metabolite of estrone (B1671321), formed through the methylation of 4-hydroxyestrone (B23518) (4-OHE1) by the enzyme catechol-O-methyltransferase (COMT). Historically viewed as an inactive detoxification product, emerging research has highlighted its potential biological significance. This technical guide provides a comprehensive overview of the core aspects of 4-Methoxyestrone, including its metabolism, receptor binding affinity, and physiological effects, with a focus on its implications for cancer research and hormone-related conditions. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further investigation into this intriguing estrogen metabolite.

Introduction

Estrogen metabolism is a complex process involving multiple enzymatic pathways that can lead to the formation of various metabolites with distinct biological activities. While estradiol (B170435) (E2) and estrone (E1) are the most well-known estrogens, their hydroxylated and methoxylated derivatives play crucial roles in cellular homeostasis and pathology. 4-Methoxyestrone is a key metabolite in the 4-hydroxylation pathway of estrogen metabolism. Its formation is a critical step in the detoxification of the potentially carcinogenic 4-hydroxyestrone.[1][2][3] The ratio of 4-Methoxyestrone to its precursor, 4-hydroxyestrone, is increasingly recognized as a biomarker for assessing methylation efficiency and the associated risk of hormone-dependent cancers, such as breast cancer.[2][3] This guide delves into the synthesis, metabolism, and biological activities of 4-Methoxyestrone, providing researchers with the foundational knowledge and practical methodologies to explore its therapeutic and diagnostic potential.

Synthesis and Metabolism of 4-Methoxyestrone

The metabolic journey to 4-Methoxyestrone begins with the hydroxylation of estrone at the C4 position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone.[4] This catechol estrogen can then be detoxified through methylation by catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group, yielding 4-Methoxyestrone.[1][2] This methylation process is crucial as it converts the chemically reactive and potentially genotoxic 4-hydroxyestrone into the more stable and less harmful 4-Methoxyestrone, thereby preventing the formation of DNA-damaging quinones.[1][2][3]

Receptor Binding Affinity and Estrogenic Activity

A critical aspect of understanding the biological role of any estrogen metabolite is its affinity for the estrogen receptors, ERα and ERβ. 4-Methoxyestrone exhibits a significantly lower binding affinity for both ERα and ERβ compared to the primary estrogen, 17β-estradiol. This low affinity suggests that the direct estrogenic effects of 4-Methoxyestrone are weak.

| Compound | Receptor | Relative Binding Affinity (%) |

| 17β-Estradiol | ERα | 100 |

| ERβ | 100 | |

| 4-Methoxyestrone | ERα | <1[5] |

| ERβ | <1[5] | |

| Relative binding affinity is expressed as a percentage of the binding of 17β-estradiol. |

The weak estrogenic activity of 4-Methoxyestrone is a key feature that distinguishes it from its more potent precursors and highlights its primary role as a detoxification product. However, the lack of strong estrogenic effects does not preclude other biological activities.

Physiological Effects of 4-Methoxyestrone

While not a potent estrogen itself, the physiological relevance of 4-Methoxyestrone lies in its role in mitigating the harmful effects of its precursor, 4-hydroxyestrone, and its potential as a biomarker.

Role in Cancer Prevention

The conversion of 4-hydroxyestrone to 4-Methoxyestrone is a critical detoxification step. 4-hydroxyestrone can be oxidized to form reactive quinones that can bind to DNA, leading to mutations and initiating carcinogenesis.[4][6] By methylating 4-hydroxyestrone, COMT effectively neutralizes this threat.[1][2] Consequently, the ratio of 4-Methoxyestrone to 4-hydroxyestrone in urine is being investigated as a potential biomarker for breast cancer risk, with a higher ratio indicating more efficient detoxification and potentially lower risk.[2][3]

Antiproliferative Effects

Some studies suggest that certain estrogen metabolites, including methoxylated estrogens, may possess antiproliferative properties. While specific data for 4-Methoxyestrone is limited, a study has shown that 2-methoxyestrone (B195170) (2-MeOE1), a structural isomer of 4-MeO-E1, and 4-hydroxyestrone (4-OHE1) can inhibit the proliferation of breast cancer cells with an efficacy comparable to tamoxifen (B1202).[7] Further research is needed to fully elucidate the direct antiproliferative effects of 4-Methoxyestrone on various cell types.

Experimental Protocols

To facilitate further research into the biological significance of 4-Methoxyestrone, this section provides detailed methodologies for key experiments.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinity of 4-Methoxyestrone for ERα and ERβ.

Methodology:

-

Receptor Preparation: Utilize purified recombinant human ERα or ERβ, or cytosol extracts from tissues rich in estrogen receptors (e.g., rat uterus).

-

Radioligand: Use a radiolabeled estrogen, typically [³H]-17β-estradiol, at a concentration below its Kd for the receptor.

-

Competitor: Prepare a series of dilutions of 4-Methoxyestrone.

-

Incubation: Incubate the receptor, radioligand, and competitor at a controlled temperature until equilibrium is reached.

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Urinary Estrogen Metabolite Analysis by LC-MS/MS

This method allows for the quantification of 4-Methoxyestrone and other estrogen metabolites in urine samples.

Methodology:

-

Sample Preparation:

-

Collect a 24-hour or first-morning void urine sample.

-

Perform enzymatic hydrolysis using β-glucuronidase and sulfatase to deconjugate the estrogen metabolites.[8]

-

Extract the deconjugated metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Derivatize the extracted metabolites (e.g., with dansyl chloride) to enhance ionization efficiency and sensitivity, although this step is not always necessary with modern sensitive instruments.[8]

-

-

LC-MS/MS Analysis:

-

Separate the estrogen metabolites using reverse-phase liquid chromatography (LC) with a C18 column.

-

Detect and quantify the metabolites using a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

-

Generate a calibration curve using standards of known concentrations to determine the concentration of 4-Methoxyestrone and other metabolites in the urine samples.

-

Cell Proliferation Assay (MCF-7 Breast Cancer Cells)

This assay can be used to assess the direct effect of 4-Methoxyestrone on the proliferation of estrogen receptor-positive breast cancer cells.

Methodology:

-

Cell Culture: Culture MCF-7 cells in estrogen-depleted medium for a period to ensure they are responsive to estrogenic compounds.

-

Treatment: Treat the cells with a range of concentrations of 4-Methoxyestrone. Include a vehicle control and a positive control (e.g., 17β-estradiol).

-

Incubation: Incubate the cells for a period of 48 to 72 hours.

-

Proliferation Assessment: Measure cell proliferation using a suitable method, such as:

-

MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the concentration of 4-Methoxyestrone to determine the IC50 (inhibitory concentration) or EC50 (effective concentration) value.

Conclusion and Future Directions

4-Methoxyestrone, once considered an inert metabolite, is now recognized for its significant role in the detoxification of carcinogenic estrogens. Its low affinity for estrogen receptors suggests that its primary biological importance lies in its formation, which serves as a protective mechanism against the genotoxic effects of 4-hydroxyestrone. The ratio of 4-Methoxyestrone to 4-hydroxyestrone is a promising biomarker for assessing cancer risk and the efficacy of preventative strategies.

Future research should focus on several key areas:

-

Quantitative Proliferation Studies: Elucidating the direct antiproliferative or proliferative effects of 4-Methoxyestrone on various cancer and normal cell lines through comprehensive dose-response studies.

-

In Vivo Studies: Investigating the in vivo effects of modulating 4-Methoxyestrone levels on tumor development and progression in animal models.

-

Clinical Validation: Further validating the use of the 4-Methoxyestrone/4-hydroxyestrone ratio as a clinical biomarker for hormone-dependent diseases.

-

Interaction with other Pathways: Exploring the potential crosstalk of 4-Methoxyestrone with other signaling pathways beyond the classical estrogen receptor pathway.

A deeper understanding of the biological significance of 4-Methoxyestrone will undoubtedly open new avenues for the development of novel diagnostic tools and therapeutic interventions for a range of hormone-related conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. sketchviz.com [sketchviz.com]

- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]

- 4. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of proliferation of estrogen receptor-positive MCF-7 human breast cancer cells by flavonoids in the presence and absence of excess estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Estrogen Metabolism

An In-depth Technical Guide to 4-Methoxyestrone (B195173) as a Biomarker of Estrogen Metabolism## An In-depth Technical Guide to 4-Methoxyestrone as a Biomarker of Estrogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Estrogens, primarily 17β-estradiol (E2) and estrone (B1671321) (E1), are pivotal in human physiology, regulating a vast array of processes beyond the reproductive system. The metabolic fate of these hormones is of profound importance, as the resulting metabolites can exhibit diverse biological activities, ranging from beneficial and protective to potent and potentially carcinogenic. The intricate balance of estrogen metabolism is a key determinant of hormonal health and a significant factor in the etiology of hormone-dependent diseases, most notably breast cancer. This guide focuses on 4-methoxyestrone (4-ME1), a key metabolite that serves as a critical biomarker for assessing the safety and detoxification of estrogen metabolic pathways.

4-Methoxyestrone: A Biomarker of Estrogen Detoxification

4-Methoxyestrone is an endogenous, naturally occurring methoxylated catechol estrogen.[1] It is formed from the parent estrogen, estrone, through a two-step metabolic process.

2.1 Metabolic Pathway of 4-Methoxyestrone Formation

The generation of 4-methoxyestrone is a crucial part of Phase I and Phase II estrogen detoxification.[2] The pathway begins with the hydroxylation of estrone at the 4-position by cytochrome P450 enzymes, particularly CYP1B1, to form 4-hydroxyestrone (B23518) (4-OHE1).[2] 4-OHE1 is a catechol estrogen that, while having some estrogenic activity, is primarily known for its potential to be oxidized into reactive quinones.[2][3] These quinones can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[1][4]

In a critical detoxification step, the enzyme Catechol-O-methyltransferase (COMT) methylates 4-hydroxyestrone, converting it into 4-methoxyestrone.[5] This methylation process neutralizes the reactive catechol group, rendering 4-methoxyestrone a much safer and less carcinogenic metabolite.[2] This conversion primarily occurs in the liver and adipose tissues.[2]

2.2 Clinical Significance of 4-Methoxyestrone and the 4-ME1/4-OHE1 Ratio

The level of 4-methoxyestrone, particularly when evaluated as a ratio to its precursor 4-hydroxyestrone (the 4-ME1/4-OHE1 ratio), serves as a valuable biomarker for assessing the efficiency of estrogen methylation.[2][6] A higher ratio is indicative of efficient COMT activity and a favorable detoxification profile, suggesting that potentially harmful 4-hydroxyestrogens are being effectively neutralized.[7] Conversely, a low 4-ME1/4-OHE1 ratio may indicate poor methylation capacity, leading to an accumulation of the genotoxic 4-hydroxyestrone and an associated increased risk for estrogen-related cancers, such as breast cancer.[2][7]

Quantitative Data on 4-Methoxyestrone Levels

The following tables summarize representative quantitative data for 4-methoxyestrone and related metabolites in different populations and biological matrices. These values can vary based on analytical methodology, and the data presented here is for comparative purposes.

Table 1: Urinary Estrogen Metabolite Levels in Premenopausal Women

| Metabolite | Mean Concentration (ng/mg Creatinine) | Optimal Range (ng/mg Creatinine) | Reference |

| 4-Methoxyestrone | 0.14 | 0.05 - 0.28 | [8] |

| 4-Hydroxyestrone | Not specified in this study | - | |

| 2-Hydroxyestrone | Not specified in this study | - | |

| 16α-Hydroxyestrone | 14.2 | - | [8] |

Data from a study on premenopausal women, highlighting the typical urinary concentrations.

Table 2: Urinary Estrogen Metabolite Levels in Breast Cancer Cases vs. Healthy Controls (Premenopausal Women)

| Metabolite | Breast Cancer Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |

| 4-Hydroxyestrone (ng/mg Creatinine) | 0.23 ± 0.19 | 0.12 ± 0.08 | < 0.05 | [9] |

| 4-Methoxyestrone (ng/mg Creatinine) | Not significantly different | Not significantly different | > 0.05 | [9] |

| Ratio of 4-OH-E / E | Significantly higher in patients | Lower in controls | < 0.05 | [9] |

This study indicates that while 4-methoxyestrone levels may not differ significantly, the precursor 4-hydroxyestrone is elevated in breast cancer patients.

Table 3: Serum Estrogen and Metabolite Levels in Postmenopausal Women (Breast Cancer Cases vs. Controls)

| Metabolite | Breast Cancer Cases (Median, pg/mL) | Healthy Controls (Median, pg/mL) | p-value | Reference |

| Estrone | 28.1 | 26.5 | < 0.0001 | [10] |

| 2-Hydroxyestrone | No significant difference | No significant difference | > 0.05 | [10] |

| 16α-Hydroxyestrone | No significant difference | No significant difference | > 0.05 | [10] |

Note: This particular study did not report 4-methoxyestrone levels but is included to provide context on parent estrogen levels in a relevant population.

Experimental Protocols for 4-Methoxyestrone Quantification

The gold standard for the accurate and sensitive quantification of 4-methoxyestrone and other estrogen metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

4.1 Generalized LC-MS/MS Protocol for Urinary 4-Methoxyestrone

This protocol is a synthesis of methodologies reported in the literature.[11][12]

4.1.1 Sample Preparation

-

Internal Standard Spiking: To 0.5 mL of urine, add an internal standard solution containing a stable isotope-labeled form of 4-methoxyestrone (e.g., d4-4-methoxyestrone) to account for analytical variability.

-

Enzymatic Hydrolysis: Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer (e.g., 0.15 M sodium acetate (B1210297), pH 4.6) containing β-glucuronidase/sulfatase and L-ascorbic acid (to prevent oxidation). Incubate the sample at 37°C for approximately 20 hours to deconjugate the estrogen metabolites.[12]

-

Liquid-Liquid Extraction (LLE): Extract the deconjugated metabolites by adding an organic solvent such as dichloromethane (B109758) or a hexane:ethyl acetate mixture, followed by vortexing and centrifugation to separate the organic and aqueous layers.[12][13]

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization (Optional but Recommended for Increased Sensitivity): Reconstitute the dried extract in a buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0) and add a derivatizing agent such as dansyl chloride. Incubate at 60°C for 5 minutes. This step improves ionization efficiency.[11]

4.1.2 LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.0 mm, 4 µm particle size).[11]

-

Mobile Phase: A gradient of methanol (B129727) and water containing a small amount of formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.[11]

-

Flow Rate: A flow rate of approximately 200 µL/min is common.[11]

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[14]

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native and isotope-labeled 4-methoxyestrone are monitored.

-

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of 4-methoxyestrone in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Key Pathways and Processes

5.1 Estrogen Metabolism to 4-Methoxyestrone

Caption: Metabolic pathway of estrone to 4-methoxyestrone.

5.2 4-Hydroxyestrone-Induced DNA Damage Pathway

Caption: Genotoxic pathway of 4-hydroxyestrone.

5.3 Experimental Workflow for 4-Methoxyestrone Analysis

Caption: Workflow for 4-methoxyestrone quantification.

5.4 Factors Influencing COMT Activity

Caption: Key factors influencing COMT enzyme activity.

Conclusion

4-Methoxyestrone is a pivotal biomarker in the study of estrogen metabolism, providing a window into the delicate balance between estrogen activation and detoxification. Its quantification, alongside its precursor 4-hydroxyestrone, offers valuable insights into an individual's methylation capacity and potential risk for hormone-dependent cancers. The methodologies outlined in this guide provide a framework for the accurate and reliable measurement of this critical metabolite, empowering researchers and drug development professionals to further elucidate the role of estrogen metabolism in health and disease and to develop novel preventative and therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]

- 3. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 4. academic.oup.com [academic.oup.com]

- 5. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]

- 6. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]

- 7. 4-Hydroxyestrone | Rupa Health [rupahealth.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circulating Estrogen Metabolites and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. academic.oup.com [academic.oup.com]

Isotopic Labeling of Estrogen Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling in the study of estrogen metabolites. The use of stable isotopes, particularly deuterium (B1214612) (²H) and carbon-13 (¹³C), in conjunction with mass spectrometry, has become the gold standard for the accurate quantification and metabolic profiling of estrogens. This guide details experimental protocols, presents quantitative data for methods comparison, and illustrates key pathways and workflows.

Introduction to Isotopic Labeling in Estrogen Analysis

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its heavier, non-radioactive (stable) isotope. In the context of estrogen metabolism, this involves synthesizing estrogen molecules with ²H or ¹³C atoms. These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.

The primary application of isotopically labeled estrogens is in isotope dilution mass spectrometry (IDMS) . In this method, a known amount of a stable isotope-labeled analog of the analyte is added to a biological sample as an internal standard before sample processing. This standard co-elutes with the endogenous analyte and experiences the same extraction losses and ionization suppression, allowing for highly accurate and precise quantification.

Estrogen Metabolism: Key Pathways

A thorough understanding of estrogen metabolism is crucial for targeted isotopic labeling and analysis. Estrogens, primarily estradiol (B170435) (E2) and estrone (B1671321) (E1), are metabolized mainly in the liver through a series of enzymatic reactions. The major metabolic pathways involve hydroxylation at the C2, C4, and C16 positions by cytochrome P450 (CYP) enzymes, followed by methylation and conjugation.

The main pathways are:

-

2-Hydroxylation Pathway: Considered the major pathway, leading to the formation of 2-hydroxyestrogens (e.g., 2-hydroxyestrone), which are generally considered less carcinogenic.[1]

-

4-Hydroxylation Pathway: This pathway produces 4-hydroxyestrogens, which can be oxidized to reactive quinones that can cause DNA damage and are implicated in carcinogenesis.[1]

-

16α-Hydroxylation Pathway: This pathway leads to the formation of 16α-hydroxyestrone and estriol, which have estrogenic activity.[1][2]

These hydroxylated metabolites can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens. Finally, to facilitate excretion, these metabolites are conjugated with glucuronic acid or sulfate.[3][4]

Figure 1: Simplified pathway of estrogen metabolism.

Synthesis of Isotopically Labeled Estrogen Metabolites

The synthesis of deuterium- and carbon-13-labeled estrogens is a critical first step. These labeled compounds are often used as internal standards for accurate quantification.

Deuterium Labeling

Deuterium-labeled estrogens can be synthesized through various methods, including:

-

Acid-catalyzed H/D exchange: This method can introduce deuterium at specific positions on the steroid molecule. Care must be taken to avoid acidic conditions during subsequent extraction to prevent the loss of deuterium.

-

Reduction with deuterium gas: This can be used to introduce deuterium with high isotopic incorporation and specificity.

-

Microwave-assisted synthesis: This technique offers a rapid and efficient method for preparing deuterated estrogen fatty acid esters.

Carbon-13 Labeling

Carbon-13 labeled estrogens are often preferred as internal standards because the ¹³C-C bond is less prone to cleavage during sample processing compared to the C-²H bond. The synthesis of ¹³C-labeled steroids can be achieved through:

-

Partial synthesis: This involves replacing a part of the steroid nucleus with ¹³C-labeled synthons.

-

Total synthesis: This allows for the introduction of ¹³C labels at specific positions in the steroid backbone.

Experimental Protocols

Accurate analysis of estrogen metabolites using isotopic labeling requires meticulous sample preparation and analytical procedures. The following sections outline key experimental protocols.

Sample Preparation

Biological samples such as urine and serum are complex matrices. Proper sample preparation is essential to remove interferences and concentrate the analytes.

Protocol 1: Sample Preparation from Urine/Serum

-

Internal Standard Spiking: To 0.5 mL of urine or serum, add a known amount of a mixture of stable isotope-labeled internal standards corresponding to the target estrogen metabolites.

-

Enzymatic Hydrolysis (for total estrogen metabolite measurement):

-

Add an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) to the sample.

-

Add a solution of β-glucuronidase/arylsulfatase (e.g., from Helix pomatia).

-

Incubate the mixture (e.g., at 37°C for 16 hours) to deconjugate the estrogen metabolites.[5]

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the hydrolyzed sample with an organic solvent mixture (e.g., n-hexane and ethyl acetate). Vortex and centrifuge to separate the phases. Collect the organic layer and repeat the extraction.

-

Solid-Phase Extraction (SPE): Alternatively, use an SPE cartridge (e.g., C18 or a polymeric sorbent) to extract the analytes. Condition the cartridge, load the sample, wash away interferences, and elute the estrogen metabolites with an appropriate solvent.

-

-

Drying: Evaporate the combined organic extracts or the SPE eluate to dryness under a gentle stream of nitrogen.

Derivatization

Derivatization is often employed to enhance the sensitivity and specificity of detection by LC-MS/MS. It involves chemically modifying the estrogen metabolites to improve their ionization efficiency.

Protocol 2: Derivatization with Dansyl Chloride

-

Reconstitute the dried extract in a suitable buffer (e.g., 100 µL of 0.1 M sodium bicarbonate buffer, pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Incubate the mixture at 60°C for 5 minutes.

-

The derivatized sample is now ready for LC-MS/MS analysis.

Other derivatizing agents such as 1-methylimidazole-2-sulfonyl chloride (MIS) have also been shown to improve sensitivity.

References

- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved profiling of estrogen metabolites by orbitrap LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Carbon-13 Labeled Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the demanding realms of pharmaceutical development and clinical research, the precise and accurate quantification of target analytes is not just a goal, but a necessity. This technical guide provides an in-depth exploration of Carbon-13 (¹³C) labeled internal standards, widely regarded as the gold standard for quantitative analysis by mass spectrometry. This document will delve into the core principles, comparative performance data, detailed experimental protocols, and visual workflows integral to the application of these powerful analytical tools.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of ¹³C-labeled internal standards is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a ¹³C-labeled version of the analyte of interest is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire analytical workflow, including extraction, purification, and finally, detection by mass spectrometry.

Because the ¹³C-labeled internal standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same physical and chemical variations throughout the sample preparation and analysis process. Any loss of the analyte during extraction or variability in instrument response will be mirrored by a proportional change in the internal standard. The mass spectrometer, capable of distinguishing between the light (unlabeled) and heavy (¹³C-labeled) versions of the molecule based on their mass-to-charge ratio (m/z), measures the ratio of the two. This ratio is then used to accurately calculate the concentration of the analyte in the original sample, effectively nullifying the impact of experimental inconsistencies.

The Quantitative Advantage: Why Carbon-13?

While other stable isotopes, such as deuterium (B1214612) (²H), are also used for internal standards, Carbon-13 offers distinct advantages that contribute to its status as the preferred choice for high-stakes quantitative applications. The primary reason lies in the minimal isotopic effect. The relative mass difference between ¹²C and ¹³C is small, resulting in nearly identical physicochemical properties between the labeled and unlabeled analyte. This ensures co-elution during chromatographic separation, a critical factor for accurate compensation of matrix effects.[1]